![molecular formula C21H16N6O3S2 B2945276 N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide CAS No. 892731-53-2](/img/structure/B2945276.png)

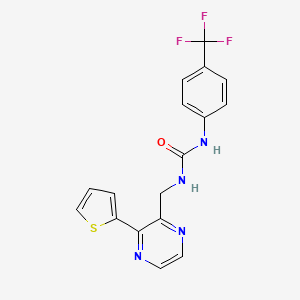

N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

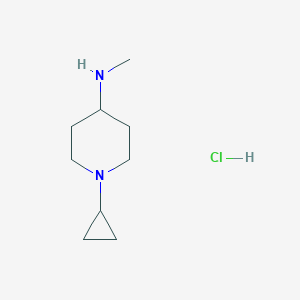

“N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide” is a complex organic compound. It has a molecular formula of C18H13N5O3S2 and a molecular weight of 411.5 g/mol . The compound contains a triazole nucleus, which is present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of similar compounds involves heating under reflux in neat POCl . The intermediate triazole, obtained from 1,3-dipolar cycloaddition reactions, contained an amino group, which has a tendency to further react with the carboxylate function to provide the formation of the pyrimidine ring .Molecular Structure Analysis

The compound’s structure includes a phenylsulfonyl group attached to a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl moiety, which is further connected to an amino phenyl group . The structure is complex with a high degree of conjugation and aromaticity.Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 139 Ų, a rotatable bond count of 5, and a complexity of 654 . It has a XLogP3-AA value of 2.9, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .Aplicaciones Científicas De Investigación

Serotonin 5-HT6 Receptor Antagonism

Compounds derived from 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, including derivatives similar to N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide, have been studied for their potential as serotonin 5-HT6 receptor antagonists. These compounds exhibited significant binding affinity and ability to inhibit serotonin-induced functional cellular responses, demonstrating their potential in neuropsychiatric and neurodegenerative disorder research (Ivachtchenko et al., 2010).

Antimicrobial Activity

A variety of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines derivatives, structurally related to this compound, have been synthesized and assessed for their antibacterial properties. These compounds have shown good activities against various bacteria such as Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, indicating their potential as antibacterial agents (Almajan et al., 2010).

Antitumor Activity

Several studies have explored the antitumor activities of thieno[2,3-d]pyrimidine derivatives, which are chemically related to this compound. These compounds have shown potential in inhibiting tumor growth and cell proliferation in various cancer cell lines, indicating their relevance in cancer research and potential therapeutic applications (Hafez & El-Gazzar, 2017).

Antimalarial and Antiviral Applications

Research into N-(phenylsulfonyl)acetamide derivatives, closely related to the subject compound, has revealed their potential as antimalarial agents. These compounds have shown inhibitory activities against malaria and have been characterized for their ADMET properties. Additionally, some studies suggest their possible utility in combating COVID-19 due to their interaction with critical viral proteins, making them a focus of current infectious disease research (Fahim & Ismael, 2021).

Insecticidal Properties

A series of biologically active heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety, akin to this compound, have been synthesized and evaluated as insecticidal agents. These compounds were found to be effective against various insect species, offering insights into novel insecticidal agents and pest management strategies (Soliman et al., 2020).

Mecanismo De Acción

Target of action

Compounds with similar structures, such as [1,2,4]triazolo [4,3-a] pyrazine derivatives, have been found to inhibit c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets for cancer treatment.

Mode of action

The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .

Biochemical pathways

The inhibition of these kinases can disrupt multiple signaling pathways involved in cell proliferation and angiogenesis .

Result of action

Inhibition of c-Met/VEGFR-2 kinases can lead to reduced cell proliferation and angiogenesis, potentially slowing the growth of tumors .

Propiedades

IUPAC Name |

N-[4-[[10-(benzenesulfonyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N6O3S2/c1-13(28)22-14-7-9-15(10-8-14)23-19-18-17(11-12-31-18)27-20(24-19)21(25-26-27)32(29,30)16-5-3-2-4-6-16/h2-12H,1H3,(H,22,28)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIOGNJSRPMMPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2945195.png)

![4-chloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B2945196.png)

![2-({[5-(butylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine](/img/structure/B2945199.png)

![1-[(4-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2945202.png)

![2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2945203.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2945206.png)

![(R)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid](/img/structure/B2945209.png)